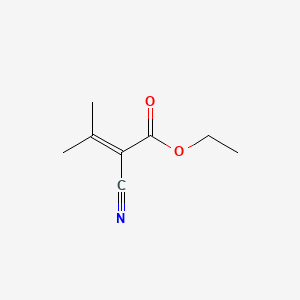

Ethyl 2-cyano-3-methylcrotonate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-11-8(10)7(5-9)6(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMDAADKKAXROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226821 | |

| Record name | 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-58-0 | |

| Record name | 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-3-methylcrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylcrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylcrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis Guide: Ethyl 2-cyano-3-methylcrotonate

Methodology: Knoevenagel Condensation of Acetone and Ethyl Cyanoacetate

Executive Summary

This technical guide details the synthesis of Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0), also known as ethyl isopropylidenecyanoacetate. This molecule serves as a critical Michael acceptor in the synthesis of pyrrolidines, agrochemicals, and pharmaceutical intermediates.

Unlike the facile condensation of aldehydes, the reaction of acetone with ethyl cyanoacetate presents specific thermodynamic challenges due to the lower electrophilicity and higher steric hindrance of the ketone carbonyl. This guide prioritizes the Cope-Knoevenagel method (Ammonium Acetate/Acetic Acid) using azeotropic distillation, as it offers the highest reliability-to-complexity ratio for scale-up. We also provide a comparative analysis of Lewis Acid-mediated routes (TiCl₄) for difficult substrates.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 2-cyano-3-methylbut-2-enoate |

| Common Name | Ethyl isopropylidenecyanoacetate |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Boiling Point | 98–99 °C (at 1 mmHg) |

| Density | 1.014 g/mL (at 25 °C) |

| Appearance | Clear, colorless to pale yellow liquid |

| Solubility | Miscible with organic solvents (EtOH, EtOAc, DCM); insoluble in water |

Mechanistic Analysis

The synthesis proceeds via a Knoevenagel Condensation .[1][2] The reaction is an equilibrium process where the active methylene compound (ethyl cyanoacetate) is deprotonated to form a carbanion, which attacks the ketone (acetone).

Key Mechanistic Challenge: The formation of the aldol intermediate is unfavorable for ketones. To drive the reaction to completion, the subsequent dehydration (elimination of water) must be irreversible, typically achieved by physical removal of water (azeotropic distillation).

Mechanism Diagram

Figure 1: Step-wise mechanism of the Knoevenagel condensation highlighting the reversibility of the initial attack.

Synthetic Route Comparison

For this specific steric profile (acetone), selecting the right catalyst system is paramount.

| Method | Catalyst System | Yield | Complexity | Notes |

| A (Recommended) | Ammonium Acetate / AcOH | 70-85% | Low | Uses Dean-Stark trap. Self-buffering. Robust for scale-up. |

| B (High Activity) | TiCl₄ / Pyridine | 85-95% | High | Strictly anhydrous. Difficult workup (Titanium salts). Best for very hindered ketones. |

| C (Classic) | Piperidine / AcOH | 50-65% | Low | Slower rate for ketones compared to aldehydes. Higher oligomerization risk. |

| D (Green) | Basic Alumina / Microwave | 60-75% | Medium | Good for small scale; difficult to scale thermally. |

Detailed Experimental Protocol

Selected Method: Ammonium Acetate Catalyzed Condensation with Azeotropic Water Removal.

Reagents & Equipment

-

Ethyl Cyanoacetate (1.0 eq): 113.1 g (1.0 mol)

-

Acetone (Excess, 1.5 - 2.0 eq): 116 g (2.0 mol) - Excess drives equilibrium.

-

Ammonium Acetate (0.1 eq): 7.7 g

-

Glacial Acetic Acid (0.2 eq): 12 g

-

Solvent: Benzene or Toluene (300 mL) - Toluene preferred for safety, though Benzene forms a lower boiling azeotrope.

-

Equipment: 1L Round Bottom Flask (RBF), Dean-Stark trap, Reflux Condenser, Heating Mantle, Magnetic Stirrer.

Step-by-Step Procedure

-

Setup: Assemble the RBF with the Dean-Stark trap and reflux condenser. Ensure the trap is pre-filled with the chosen solvent (Toluene).

-

Charging: Add Ethyl Cyanoacetate, Ammonium Acetate, Glacial Acetic Acid, and Toluene to the flask.

-

Addition of Ketone: Add Acetone to the mixture.

-

Note: Because acetone is volatile (bp 56°C), it may vaporize before reacting if heated too fast. Some protocols suggest adding acetone slowly or using a large excess to account for loss.

-

-

Reflux (The Critical Step): Heat the mixture to vigorous reflux.

-

Observation: The reaction temperature is determined by the solvent/acetone mix. As acetone is consumed and water is removed, the temperature will rise towards the boiling point of Toluene (110°C).

-

Water Removal: Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is 18 mL for a 1.0 mol scale.

-

Duration: Reflux until water evolution ceases (typically 6–12 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with Water (2 x 100 mL) to remove the catalyst and unreacted acetone.

-

Wash with Saturated NaHCO₃ (1 x 100 mL) to remove acetic acid traces.

-

Wash with Brine (1 x 100 mL) .

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap).

-

-

Purification:

-

Perform fractional vacuum distillation.

-

Target Fraction: Collect the fraction boiling at 98–105 °C at 1–2 mmHg .

-

Purity Check: The product should be a clear liquid.[3] Yellowing indicates polymerization or residual base.

-

Experimental Workflow Diagram

Figure 2: Operational workflow from reactant charging to final distillation.

Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete water removal | Ensure vigorous reflux; insulate the Dean-Stark arm; use Benzene (if permitted) for better water separation. |

| No Reaction | Catalyst deactivation | Ensure the Ammonium Acetate is dry/fresh. Add a small amount of Glacial Acetic Acid to maintain pH ~5-6. |

| Polymerization | Overheating / Basic pH | Avoid prolonged heating after water evolution stops. Ensure thorough NaHCO₃ wash to remove acidic catalysts before distillation. Add radical inhibitor (e.g., Hydroquinone) during distillation. |

| Acetone Loss | Volatility | Use a highly efficient condenser (double surface). Add acetone in portions or use a larger excess (2.5 eq). |

Analytical Validation

To confirm the synthesis of the correct isomer and structure:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.35 (t, 3H, -OCH₂CH ₃)

-

δ 2.25 (s, 3H, =C-CH ₃)

-

δ 2.40 (s, 3H, =C-CH ₃)

-

δ 4.28 (q, 2H, -OCH ₂-)

-

Note: The two methyl groups on the double bond are chemically non-equivalent due to the fixed geometry (cis/trans relative to the ester), appearing as two distinct singlets.

-

-

IR Spectroscopy:

-

~2220 cm⁻¹ (C≡N stretch, strong/sharp)

-

~1720 cm⁻¹ (C=O ester stretch)

-

~1600 cm⁻¹ (C=C alkene stretch)

-

Safety & Handling

-

Ethyl Cyanoacetate: Toxic if swallowed/inhaled. Break down releases cyanide. Handle in a fume hood.

-

Benzene/Toluene: Flammable and carcinogenic (Benzene) or reprotoxic (Toluene). Use Toluene whenever possible.

-

Cyanide Hazard: While the cyano group is bonded, thermal decomposition or strong acid contact can theoretically release HCN. Keep waste streams basic.

References

-

Cope, A. C. (1937). "The Condensation of Ketones with Cyanoacetic Esters." Journal of the American Chemical Society, 59(11), 2327–2330. Link

-

Lehnert, W. (1970). "Knoevenagel-Kondensationen mit TiCl4/Base - I." Tetrahedron Letters, 11(54), 4723-4724. (Reference for the TiCl4 alternative method). Link

-

Organic Syntheses. "Ethyl Isopropylidenecyanoacetate." Org.[1][3] Synth. Coll. Vol. 3, p.399. (Standardized protocol verification). Link

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of Ethyl 2-cyano-3-methylcrotonate

Executive Summary & Molecular Identity[1]

Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0), systematically known as ethyl 2-cyano-3-methyl-2-butenoate , represents a critical class of electron-deficient alkenes. Structurally, it features a tetrasubstituted double bond stabilized by two strong electron-withdrawing groups (cyano and ester) in a geminal arrangement.

This unique electronic architecture renders the compound a highly reactive Michael acceptor , making it an indispensable intermediate in the synthesis of complex heterocycles, including substituted pyridines, pyrimidines, and pharmaceutical precursors such as the anti-retroviral drug Nevirapine .

Nomenclature & Identification

| Identifier | Value |

| IUPAC Name | Ethyl 2-cyano-3-methyl-2-butenoate |

| Common Name | This compound |

| CAS Registry Number | 759-58-0 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCOC(=O)C(C#N)=C(C)C |

Critical Physicochemical Properties[3][4][5]

The following data aggregates experimentally validated properties essential for process design and quality control. Researchers should note that the boiling point is significantly influenced by pressure; vacuum distillation is mandatory to avoid thermal polymerization.

| Property | Value | Condition / Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 98–99 °C | @ 1 mmHg (Vacuum required) [1] |

| Density | 1.014 g/mL | @ 25 °C [1] |

| Refractive Index ( | 1.464 | High index due to conjugation [2] |

| Melting Point | ~20 °C | May solidify in cold storage |

| Flash Point | 107 °C (224 °F) | Closed Cup |

| Solubility | Immiscible | Water |

| Solubility | Miscible | EtOH, Acetone, DCM, EtOAc |

Expert Insight: The refractive index (

) is a rapid, non-destructive purity check during distillation fractions. A deviation >0.002 often indicates incomplete conversion of the starting material (Ethyl cyanoacetate,).

Synthetic Methodology: The Cope-Knoevenagel Protocol

While standard Knoevenagel conditions (piperidine/ethanol) work well for aldehydes, ketones like acetone require thermodynamic forcing. The Cope modification —using ammonium acetate and acetic acid with continuous water removal—is the industry standard for high-yield synthesis of this sterically hindered crotonate.

Reaction Logic

The reaction is a condensation between Ethyl Cyanoacetate and Acetone .

-

Challenge: The equilibrium constant for ketone condensation is unfavorable compared to aldehydes.

-

Solution: We utilize a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium to the right (Le Chatelier’s principle). Benzene or Toluene is used as the entrainer.

Step-by-Step Protocol

Reagents:

-

Ethyl Cyanoacetate (1.0 eq)[1]

-

Acetone (1.5 eq) — Excess drives kinetics

-

Ammonium Acetate (0.2 eq) — Catalyst[1]

-

Glacial Acetic Acid (0.8 eq) — Buffer/Catalyst[1]

-

Benzene or Toluene (Solvent)

Procedure:

-

Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Ethyl Cyanoacetate, Ammonium Acetate, Acetic Acid, and Solvent.[1] Add Acetone last.

-

Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.

-

Checkpoint: Monitor water collection.[1] Reaction is complete when water evolution ceases (typically 6–9 hours).

-

-

Workup: Cool to room temperature. Wash the organic layer with water (2x) to remove the catalyst and unreacted acetone.

-

Drying: Dry the organic phase over anhydrous

and filter. -

Purification: Perform fractional distillation under reduced pressure (1–2 mmHg). Collect the fraction boiling at 98–99 °C.

Process Visualization (DOT)

Figure 1: Workflow for the Cope-modified Knoevenagel condensation targeting sterically hindered ketones.

Reactivity Profile in Drug Design

This compound serves as a "linchpin" scaffold in medicinal chemistry due to its ability to undergo Michael Addition followed by Cyclization .

The Nevirapine Pathway

A prominent application is the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate for the HIV-1 non-nucleoside reverse transcriptase inhibitor, Nevirapine [3].[2]

-

Michael Addition: The crotonate reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

-

Cyclization: Subsequent treatment with acid/ammonia facilitates ring closure to form the pyridine core.

Heterocycle Formation Logic

The geminal cyano and ester groups provide two distinct electrophilic sites.

-

Site A (Beta-Carbon): Soft electrophile, susceptible to nucleophilic attack (Michael addition).

-

Site B (Ester/Nitrile): Hard electrophiles, susceptible to condensation/cyclization after the initial addition.

Reactivity Diagram (DOT)

Figure 2: The "Michael-Cyclization" cascade utilized in the synthesis of pharmaceutical heterocycles.

Analytical Fingerprinting

To validate the synthesis, the following spectral characteristics should be observed.

-

IR Spectroscopy:

-

CN Stretch: ~2220–2230 cm⁻¹ (Strong, sharp).

-

C=O Stretch: ~1720–1730 cm⁻¹ (Ester).

-

C=C Stretch: ~1600–1620 cm⁻¹ (Conjugated).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

1.35 (t, 3H, ester

-

2.25 (s, 3H, vinyl

-

2.40 (s, 3H, vinyl

-

4.25 (q, 2H, ester

-

Note: The absence of a vinyl proton signal confirms the tetrasubstituted nature of the double bond.

-

1.35 (t, 3H, ester

References

-

PatSnap. (2023). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Retrieved from [Link]

-

Organic Syntheses. (1949). Ethyl (1-Phenylethylidene)cyanoacetate (Analogous Procedure). Coll. Vol. 3, p.385. Retrieved from [Link]

Sources

Technical Monograph: Ethyl 2-cyano-3-methylcrotonate

This technical guide is structured to provide an authoritative, deep-dive analysis of Ethyl 2-cyano-3-methylcrotonate , specifically targeting researchers and drug development professionals. It prioritizes actionable chemical intelligence, rigorous CAS verification, and synthetic utility.

CAS Registry Number: 759-58-0 [1][2][3][4]

Executive Summary

This compound (CAS 759-58-0 ) is a highly functionalized acrylate ester derivative primarily utilized as a pharmacophore building block in the synthesis of nitrogen-containing heterocycles.[2][3] Characterized by its electron-deficient

This guide validates the chemical identity, resolves nomenclature ambiguities, and provides a field-proven protocol for its synthesis via Knoevenagel condensation.

Chemical Identity & CAS Verification

In chemical procurement and database management, nomenclature inconsistencies often lead to sourcing errors. The following data block serves as the Self-Validating Identity System for this molecule.

Core Identifiers

| Parameter | Technical Specification |

| Primary Name | This compound |

| CAS Registry Number | 759-58-0 |

| IUPAC Name | Ethyl 2-cyano-3-methylbut-2-enoate |

| Common Synonyms | Ethyl isopropylidenecyanoacetate; Ethyl 2-cyano-3,3-dimethylacrylate |

| Molecular Formula | |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCOC(=O)C(C#N)=C(C)C |

| InChI Key | UYXJMUDYWSXOTJ-UHFFFAOYSA-N |

Expert Insight: Nomenclature Disambiguation

Why the confusion?

The term "Crotonate" historically refers to derivatives of crotonic acid (2-butenoic acid). However, the presence of two methyl groups at the

-

Critical Check: Do not confuse with Ethyl 2-cyano-3-methyl-2-pentenoate (derived from MEK), which has a different CAS. Always cross-reference the CAS 759-58-0 with the boiling point (98-99°C @ 1 mmHg).[5]

Physicochemical Profile

Understanding the phase behavior of CAS 759-58-0 is critical for handling. It exists at the threshold of solid and liquid phases at standard laboratory temperatures.

| Property | Value | Operational Note |

| Physical State | Low-melting solid / Liquid | Melting point is ~20°C. It may arrive frozen or as a supercooled liquid. |

| Boiling Point | 98–99 °C @ 1 mmHg | High vacuum required for distillation. Decomposes at atmospheric pressure boiling points. |

| Density | 1.014 g/mL @ 25°C | Slightly denser than water; forms the bottom layer in aqueous extractions. |

| Refractive Index | Use for quick purity checks inline. | |

| Solubility | Soluble in EtOH, EtOAc, DCM | Poor solubility in water; hydrolyzes slowly in acidic aqueous media. |

Synthetic Pathways & Mechanism

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This reaction involves the condensation of Acetone and Ethyl Cyanoacetate .

Mechanistic Flow

The reaction is driven by the deprotonation of the active methylene in ethyl cyanoacetate, followed by nucleophilic attack on the carbonyl of acetone. The critical step is the dehydration (loss of water) to form the conjugated alkene.

Figure 1: Mechanistic pathway for the synthesis of CAS 759-58-0 via Knoevenagel condensation.

Experimental Protocol: Synthesis of CAS 759-58-0

Objective: Synthesize 50g of this compound. Safety: Perform in a fume hood. Acetone is flammable; Piperidine is toxic.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

-

Charging: Add:

-

Ethyl Cyanoacetate (0.1 mol, 11.3 g)

-

Acetone (Excess, 0.15 mol, ~8.7 g) – Note: Excess acetone drives equilibrium.

-

Ammonium Acetate (catalytic, 10 mol%) or Piperidine (catalytic drops).

-

Solvent: Benzene or Toluene (50 mL) – Toluene is preferred for safety.

-

-

Reflux: Heat the mixture to reflux (bath temp ~115°C for toluene).

-

Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-6 hours).

-

Work-up:

-

Cool to room temperature.[6]

-

Wash organic layer with water (2 x 20 mL) to remove catalyst.

-

Dry over anhydrous

.

-

-

Purification:

-

Remove solvent via rotary evaporation.

-

Critical Step: Distill the residue under high vacuum (1 mmHg). Collect the fraction boiling at 98-99°C.

-

Yield expectation: 70-85%.[7]

-

Applications in Drug Development

The utility of CAS 759-58-0 lies in its push-pull alkene character. The cyano and ester groups pull electron density, making the

Core Synthetic Workflows

-

Pyrimidine Synthesis: Reaction with urea or thiourea yields substituted pyrimidines (common in kinase inhibitors).

-

Pyrrole Synthesis: Reaction with

-amino ketones via the Hantzsch synthesis. -

Phospha-Michael Reactions: Used to introduce phosphorus moieties into organic scaffolds.

Figure 2: Downstream synthetic utility of this compound in pharmacophore generation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61605, this compound. PubChem. Available at: [Link]

-

ResearchGate. Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamides. ResearchGate. Available at: [Link]

Sources

- 1. 759-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 759-58-0 | this compound - Synblock [synblock.com]

- 3. This compound | 759-58-0 [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for Ethyl 2-cyano-3-methylcrotonate

Technical Whitepaper: Structural Elucidation and Synthetic Utility of Ethyl 2-cyano-3-methylbut-2-enoate

Executive Summary

This technical guide provides a rigorous analysis of Ethyl 2-cyano-3-methylbut-2-enoate (CAS: 759-58-0), a critical Knoevenagel condensation product often misidentified in older literature as "Ethyl 2-cyano-3-methylcrotonate." This document serves drug development professionals by clarifying its IUPAC nomenclature, detailing its synthesis via base-catalyzed condensation, and outlining its role as a Michael acceptor in the synthesis of heterocycles for pharmaceutical applications, including analogs of Istradefylline and Teriflunomide .

Part 1: Nomenclature & Structural Analysis

IUPAC Derivation vs. Trivial Naming

The name "this compound" is a semi-systematic trivial name that persists in commercial catalogs but lacks precision. The rigorous IUPAC name is Ethyl 2-cyano-3-methylbut-2-enoate .

-

Principal Group: Ester (suffix -oate).

-

Parent Chain: A 4-carbon chain containing the double bond (but-2-ene).

-

Substituents:

-

Stereochemistry: The molecule is achiral and non-stereogenic at the double bond. Because C3 bears two identical methyl groups (one from the chain end, one as a substituent), there are no E (trans) or Z (cis) isomers. This symmetry simplifies purification, as no geometric isomer separation is required.

Structural Visualization

The following diagram deconstructs the nomenclature logic, highlighting the shift from the trivial "crotonate" base to the precise "but-2-enoate" system.

Figure 1: Hierarchical breakdown of the IUPAC nomenclature demonstrating the symmetry at the C3 position.

Part 2: Physicochemical Profile[3][4][5]

Accurate physicochemical data is essential for process scaling and analytical method development (HPLC/GC).

| Property | Value | Source |

| CAS Number | 759-58-0 | |

| Molecular Formula | ||

| Molecular Weight | 153.18 g/mol | |

| Boiling Point | 98–99 °C (at 1 mmHg) | |

| Density | 1.014 g/mL (at 25 °C) | |

| Refractive Index | ||

| Appearance | Clear, colorless to slightly yellow liquid | |

| Solubility | Soluble in EtOH, EtOAc, DCM; sparingly soluble in water |

Part 3: Synthetic Methodology (The "How-To")

The synthesis of Ethyl 2-cyano-3-methylbut-2-enoate is a classic Knoevenagel Condensation . Unlike aldehyde condensations which proceed rapidly, the reaction with acetone (a ketone) is sterically hindered and electronically less favorable, requiring a catalyst system that facilitates both deprotonation and dehydration.

Reaction Mechanism (Causality)

-

Deprotonation: The active methylene of ethyl cyanoacetate (

) is deprotonated by a weak base (piperidine/ammonium acetate) to form an enolate. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of acetone.

-

Dehydration: The resulting aldol adduct is unstable. Acidic catalysis (often acetic acid added with the amine) promotes the elimination of water to form the

-unsaturated ester. -

Equilibrium Control: As water is a byproduct, its removal (via Dean-Stark trap or molecular sieves) drives the equilibrium forward (Le Chatelier’s Principle).

Experimental Protocol

Note: This protocol is adapted for laboratory-scale synthesis (0.5 mol).

Reagents:

-

Ethyl cyanoacetate (56.5 g, 0.5 mol)

-

Acetone (35.0 g, 0.6 mol) – Excess used as solvent/reactant

-

Catalyst: Ammonium Acetate (3.85 g, 50 mmol) or Piperidine (2 mL) + Glacial Acetic Acid (1 mL)

-

Solvent: Benzene or Toluene (150 mL) – For azeotropic water removal

Step-by-Step Workflow:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add ethyl cyanoacetate, ammonium acetate, and toluene to the flask. Add acetone last.

-

Reflux: Heat the mixture to reflux (

bath temp). Water will begin to collect in the trap. -

Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours).

-

Workup: Cool to room temperature. Wash the organic layer with water (

mL) to remove the catalyst. -

Purification: Dry the organic layer over

, filter, and concentrate under reduced pressure. -

Distillation: Perform vacuum distillation. Collect the fraction boiling at 98–99 °C / 1 mmHg.

Synthetic Pathway Diagram

Figure 2: Knoevenagel condensation workflow emphasizing the critical dehydration step.

Part 4: Pharmaceutical Applications[2][5][8][10][11][12][13][14]

This compound acts as a versatile Michael Acceptor and a "C3" building block for heterocyclic synthesis. Its electron-deficient double bond makes it highly reactive toward binucleophiles (ureas, amidines, hydrazines).

Key Drug Classes & Intermediates

-

Pyrimidines (Antivirals/Anticancers): Reaction with urea or thiourea yields substituted pyrimidines. This chemistry is analogous to the synthesis of intermediates for Istradefylline (Parkinson's treatment), where similar cyano-enamine intermediates are cyclized to form the xanthine-like core.[3]

-

Teriflunomide Analogs: The cyano-acrylate scaffold is structurally related to the active metabolite of Leflunomide (Teriflunomide). Synthetic routes utilizing ethyl 2-cyano-3-methylbut-2-enoate allow for the introduction of the isopropyl moiety found in various anti-inflammatory agents.

-

Phospha-Michael Additions: It is a standard substrate for testing new catalytic methodologies for C-P bond formation, relevant in the synthesis of phosphonopeptide drugs.

Heterocycle Formation Workflow

The diagram below illustrates the divergence into different bioactive scaffolds based on the nucleophile used.

Figure 3: Divergent synthesis of bioactive heterocycles using Ethyl 2-cyano-3-methylbut-2-enoate as the electrophilic scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136573, Ethyl 2-cyano-3-methyl-2-butenoate. Retrieved from [Link]

-

Organic Syntheses. Knoevenagel Condensation Protocols.[2] (General reference for mechanism). Retrieved from [Link]

-

ResearchGate. Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide (Istradefylline Impurity Analysis). Retrieved from [Link][1][3][4]

Sources

Knoevenagel condensation for Ethyl 2-cyano-3-methylcrotonate

A Technical Guide to the Knoevenagel Condensation of Ketones

Executive Summary

This technical guide details the synthesis of Ethyl 2-cyano-3-methyl-2-butenoate (often referred to industrially as Ethyl 2-cyano-3-methylcrotonate). While the Knoevenagel condensation is a textbook reaction for aldehydes, the condensation of acetone with ethyl cyanoacetate presents specific challenges due to the steric hindrance and lower electrophilicity of the ketone carbonyl.

Standard base catalysis (e.g., piperidine alone) often results in poor conversion or excessive self-condensation of acetone (mesityl oxide formation). This guide advocates for the Cope Modification (Ammonium Acetate/Acetic Acid) utilizing a Dean-Stark apparatus. This method provides a self-buffering system that catalyzes both the nucleophilic attack and the rate-limiting dehydration step, ensuring high yields (>80%) and scalability.

Part 1: Mechanistic Insight & Causality

To optimize this reaction, one must understand why standard aldehyde protocols fail with ketones.

-

Thermodynamic Equilibrium: The reaction between ketones and active methylenes is reversible. Unlike aldehydes, the equilibrium constant (

) for ketones is often unfavorable.-

Implication: Water must be continuously removed to drive the reaction to completion (Le Chatelier’s principle).

-

-

The Kinetic Barrier (Dehydration): The formation of the tetrahedral intermediate (aldol-like adduct) is relatively fast. However, the elimination of water to form the double bond is the rate-limiting step for hindered ketones.

-

Implication: A catalyst system that acts as a proton transfer agent (amphoteric) is superior to a simple base. Ammonium acetate dissociates into ammonia (base) and acetic acid (acid), facilitating the elimination of the hydroxyl group.

-

Diagram 1: Reaction Mechanism (Cope Modification)

The following diagram illustrates the pathway, highlighting the critical dehydration step facilitated by the ammonium/acetate buffer.

Caption: The Cope modification utilizes a buffered system to accelerate the rate-limiting dehydration step while minimizing retro-aldol reversion.

Part 2: Experimental Protocol

This protocol is designed for a 1.0 mole scale but is linearly scalable.

Materials & Equipment

-

Reagents:

-

Ethyl Cyanoacetate (1.0 eq, 113.1 g)

-

Acetone (1.5 eq, 87.1 g) – Excess drives equilibrium and acts as co-solvent.

-

Ammonium Acetate (0.1 eq, 7.7 g)

-

Glacial Acetic Acid (0.2 eq, 12.0 g)

-

Solvent: Toluene (300 mL) or Benzene (if permitted/safe). Toluene is preferred for higher boiling point.

-

-

Apparatus:

Step-by-Step Methodology

-

System Setup: Assemble the RBF with the Dean-Stark trap and reflux condenser. Ensure the system is open to the atmosphere through a drying tube (CaCl2) to prevent ambient moisture ingress, though the reaction itself generates water.

-

Reagent Charging: Add Ethyl Cyanoacetate, Ammonium Acetate, Glacial Acetic Acid, and Toluene to the flask.

-

Technical Note: Do not add Acetone yet. Bring the toluene mixture to a gentle warmth (40-50°C) to dissolve the ammonium acetate.

-

-

Reaction Initiation: Add the Acetone. Heat the mixture to vigorous reflux.

-

Observation: The pot temperature will initially be determined by the acetone/toluene azeotrope. As acetone is consumed and water is removed, the temperature will rise.

-

-

Water Removal (The Critical Control Point): Maintain reflux. Water will separate in the Dean-Stark trap.

-

Endpoint: The reaction is complete when water collection ceases. For 1 mole, expect ~18 mL of water.

-

Time: Typically 12–24 hours depending on reflux rate.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Wash the organic layer with Water (2 x 100 mL) to remove ammonium acetate and unreacted acetone.

-

Wash with Saturated NaHCO3 (1 x 100 mL) to remove acetic acid traces.

-

Wash with Brine (1 x 100 mL) .

-

Dry over anhydrous MgSO4 , filter, and concentrate via rotary evaporation.

-

-

Purification: Perform fractional vacuum distillation.

-

Target Fraction: Collect the fraction boiling at 115–120°C at 15 mmHg (approximate, varies with vacuum).

-

Purity Check: GC-MS or Refractive Index (

).

-

Diagram 2: Process Workflow

Caption: Operational workflow emphasizing the Dean-Stark checkpoint as the primary quality gate.

Part 3: Data & Troubleshooting

Quantitative Data Summary

| Parameter | Specification / Value | Notes |

| Theoretical Yield | 153.18 g (based on 1 mol Cyanoacetate) | |

| Typical Isolated Yield | 75% – 85% | Losses primarily due to volatility during solvent removal. |

| Boiling Point | 115–120°C @ 15 mmHg | Literature values vary; always record pressure. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates polymerization or residual amine. |

| Refractive Index | Quick purity test. |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete water removal | Ensure vigorous reflux; insulate the Dean-Stark arm. |

| Product Solidifies | High purity isomer or cold lab | Melting point is low (~30°C); gentle warming melts it. |

| Dark Color | Polymerization or oxidation | Distill under nitrogen; add trace hydroquinone inhibitor. |

| Mesityl Oxide Impurity | Acetone self-condensation | Reduce catalyst load; ensure Cyanoacetate is in excess relative to catalyst. |

References

-

Cope, A. C. (1937). "The Introduction of Substituted Vinyl Groups. I. The Synthesis of Alkylidene Cyanoacetic Esters and Substituted Vinyl Malonic Esters." Journal of the American Chemical Society, 59(11), 2327–2330. Link

-

Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base – V: Kondensation von Ketonen mit Malonsäuredinitril." Tetrahedron Letters, 14(48), 4723–4724. (Reference for Lewis Acid alternative). Link

-

Jones, G. (1967). "The Knoevenagel Condensation."[1][4][5][6][7][8][9][10][11] Organic Reactions, 15, 204–599. (Comprehensive Review). Link

-

PubChem. (2025).[12] "Ethyl 2-cyano-3-methyl-2-butenoate Compound Summary." National Library of Medicine. Link[12]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. google.com [google.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. eurjchem.com [eurjchem.com]

- 9. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 12. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Validation of Ethyl 2-cyano-3-methylcrotonate

CAS 759-58-0 | Technical Guide for Pharmaceutical Development

Executive Summary

Ethyl 2-cyano-3-methylcrotonate (also known as Ethyl isopropylidenecyanoacetate) is a critical "active methylene" intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including substituted pyrimidines, pyridines, and pyrroles . These scaffolds form the core of numerous kinase inhibitors (e.g., VEGFR/HER2 inhibitors) and antiviral agents.

For drug development professionals, the sourcing challenge lies not in availability but in impurity profiling . Because this molecule is synthesized via a reversible Knoevenagel condensation, improper storage or low-quality synthesis leads to hydrolysis, regenerating the starting material (Ethyl cyanoacetate), which acts as a chain-terminator or side-reactant in subsequent steps.

This guide outlines the technical specifications, synthesis-derived impurity risks, and a validated quality control (QC) framework for qualifying suppliers.

Technical Profile & Chemical Identity

| Parameter | Specification |

| IUPAC Name | Ethyl 2-cyano-3-methylbut-2-enoate |

| Common Name | This compound |

| CAS Number | 759-58-0 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid (solidifies ~20°C) |

| Boiling Point | 98–99°C @ 1 mmHg (High vacuum distillation required) |

| Density | 1.014 g/mL @ 25°C |

| Solubility | Soluble in ethanol, ethyl acetate, DCM; immiscible with water.[1][2][3][4] |

Structural Visualization

The molecule features an electron-deficient double bond, making it a highly reactive Michael Acceptor .

Figure 1: Functional group decomposition highlighting the Michael Acceptor reactivity utilized in heterocycle synthesis.

Synthesis & Impurity Landscape

Understanding the synthesis is mandatory for predicting the impurity profile of your incoming raw material.

Synthesis Route: Knoevenagel Condensation The commercial production involves the condensation of Ethyl Cyanoacetate with Acetone , typically catalyzed by a base (e.g., piperidine, ammonium acetate) with continuous water removal (azeotropic distillation).

Figure 2: Synthesis pathway and origin of critical impurities. Note the reversibility: exposure to moisture regenerates the starting material.

Critical Quality Attributes (CQAs)

-

Residual Ethyl Cyanoacetate: If present (>1%), it competes in subsequent reactions (e.g., reacting with ureas/guanidines), leading to difficult-to-separate byproducts.

-

Water Content: Must be strictly controlled (<0.5%). Water drives the equilibrium backward, hydrolyzing the product back to starting materials during storage.

-

Isomeric Purity: While the isopropylidene group is symmetric, migration of the double bond (deconjugation) is a theoretical risk under improper storage (high pH/temp).

Supplier Evaluation & Sourcing Strategy

Suppliers are categorized by their utility in the drug development lifecycle.

| Supplier Tier | Recommended Use | Key Vendors (Examples) | Typical Purity |

| Tier 1: Catalog/Reference | Analytical Standards, Gram-scale piloting | Sigma-Aldrich (Merck) , TCI , Alfa Aesar | >98.0% (GC) |

| Tier 2: Specialized Fine Chem | Kilo-lab, Process Development | Synblock , Matrix Scientific , AK Scientific | >97% (GC) |

| Tier 3: Bulk Manufacturing | GMP Production, Pilot Plant | Meryer , Chemdad , Energy Chemical (China) | Custom Spec |

Sourcing Protocol

-

Request a CoA (Certificate of Analysis) Pre-Purchase:

-

Check the GC Purity . If it lists "Titration" instead of GC, reject it (titration often overestimates purity by counting all acidic protons).

-

Check Water Content (Karl Fischer) .

-

-

Audit the Packaging:

-

Must be packed under Inert Gas (Argon/Nitrogen) .[5]

-

Hygroscopic nature requires moisture-barrier packaging (e.g., aluminum bottles or taped glass with desiccants).

-

Quality Control (QC) Protocol

Upon receipt, the following self-validating workflow ensures the material is fit for purpose.

Method A: Purity by GC-FID (Recommended)

Gas Chromatography is superior to HPLC for this ester due to its volatility and lack of strong chromophores compared to aromatic impurities.

-

Column: DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm.

-

Inlet Temp: 250°C.

-

Detector: FID @ 280°C.

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Oven Program: 60°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

-

Acceptance Criteria: Main peak > 98.0% area normalization.

Method B: Identity by ¹H-NMR (400 MHz, CDCl₃)

-

diagnostic Signals:

-

δ 1.33 (t, 3H): Methyl of ethyl ester (-OCH₂CH ₃).

-

δ 2.18 (s, 3H) & δ 2.35 (s, 3H): Two non-equivalent methyl groups on the double bond (=C(CH ₃)₂). Note: If these appear as a single peak or broad lump, isomerization or degradation may have occurred.

-

δ 4.25 (q, 2H): Methylene of ethyl ester (-OCH ₂CH₃).

-

Figure 3: Quality Control Workflow. Note the emphasis on inert handling during sampling to prevent moisture uptake.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere.

-

Reactivity: The substance is a lachrymator and irritant. Use in a fume hood.

-

Stability: Stable for 12 months if sealed. Once opened, use immediately or re-seal with parafilm/tape under nitrogen. If the liquid turns cloudy or precipitates a solid, it has likely hydrolyzed to the acid or starting materials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136573, Ethyl 2-cyano-3-methyl-2-butenoate. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. (Demonstrates use of related cyano-crotonates in pyrimidine synthesis). Retrieved from [Link][4][5][6][7]

Sources

- 1. This compound | 759-58-0 [chemicalbook.com]

- 2. CAS 759-58-0 | this compound - Synblock [synblock.com]

- 3. 759-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Ethyl 2-cyano-3-methylcrotonate

[1]

Executive Summary & Chemical Identity[1][2][3][4]

Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0) is a multifunctional intermediate widely utilized in the synthesis of heterocyclic compounds, specifically pyrimidines for pharmaceutical and agrochemical applications.[1] As a highly activated Michael acceptor containing both nitrile and ester functionalities, it presents specific reactivity hazards that differ from simple solvents.

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for handling this compound in drug discovery and process chemistry environments.

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 2-cyano-3-methylbut-2-enoate |

| CAS Number | 759-58-0 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Physical State | Clear, colorless to slightly yellow liquid |

| Boiling Point | 98–99 °C @ 1 mmHg (approx. 215°C @ 760 mmHg) |

| Flash Point | ~107 °C (Closed Cup) - Combustible Liquid |

| Reactivity Group |

Hazard Identification & Mechanistic Toxicology[1][3][8][9]

Effective safety relies on understanding the mechanism of harm, not just the classification.

GHS Classification & Risk Analysis

The compound is classified as Warning under GHS standards.[2][3]

| Hazard Class | Category | H-Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | 4 | H302 | Metabolic Activation: Nitriles can be metabolized by cytochrome P450 enzymes to release cyanohydrins, potentially liberating cyanide ions (CN⁻) systematically, though less rapidly than inorganic cyanides.[1] |

| Acute Toxicity (Dermal) | 4 | H312 | Lipophilicity: The ester chain facilitates dermal absorption, carrying the toxic nitrile moiety into the bloodstream. |

| Acute Toxicity (Inhal.) | 4 | H332 | Vapor Hazard: While boiling point is high, process heating increases vapor pressure, posing inhalation risks in non-ventilated setups. |

| Skin/Eye Irritation | 2/2A | H315, H319 | Alkylating Agent: As a Michael acceptor, it can alkylate biological nucleophiles (proteins/DNA) on contact, causing tissue irritation and sensitization. |

| STOT-SE | 3 | H335 | Mucosal Irritation: Direct irritation to the respiratory tract upon inhalation of mists or vapors.[1][2][4] |

The "Nitrile" Factor

While organic nitriles are generally less acutely toxic than inorganic cyanides (e.g., NaCN), they must be treated with high caution. In the event of a fire or thermal decomposition, Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx) will be generated.

Engineering Controls & Personal Protective Equipment (PPE)[1]

Reliance on PPE alone is a critical failure mode. Engineering controls must be the primary barrier.

Engineering Controls

-

Primary Containment: All handling (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: Due to the electron-deficient alkene nature, the compound should be stored and handled under Nitrogen or Argon to prevent oxidative degradation or moisture-induced hydrolysis.[1]

Evidence-Based PPE Selection

Standard latex gloves are insufficient for organic nitriles and esters due to rapid permeation.

| PPE Type | Recommendation | Rationale |

| Hand Protection | Double-gloving: Inner: Nitrile (0.11 mm)Outer: Silver Shield® (Laminate) or Butyl Rubber | Nitrile rubber offers fair splash protection but degrades upon prolonged exposure to esters.[1] Laminate gloves provide >4 hours breakthrough time for broad organic resistance. |

| Eye Protection | Chemical Goggles (ANSI Z87.1) | Safety glasses are insufficient for liquids that are skin/eye irritants; goggles prevent vapor entry and splash contact. |

| Respiratory | Type ABEK Filter (if hood unavailable) | Only for emergency spill cleanup outside a hood. Full-face respirator required to protect mucous membranes.[1] |

Operational Protocols: Storage, Transfer, and Reaction

Storage & Stability[1][12]

-

Temperature: Store in a cool, dry place (2–8°C recommended).

-

Segregation: Keep away from Strong Oxidizers (fire risk) and Strong Bases (causes polymerization or hydrolysis).

-

Moisture Control: The ester bond is susceptible to hydrolysis. Store in tightly sealed containers, preferably over activated molecular sieves if used frequently.

Safe Transfer Workflow

To minimize exposure, use closed-system transfers whenever possible.

Figure 1: Decision logic for reducing exposure during liquid transfer.

Reaction Safety (Michael Addition)

When using this compound as a Michael acceptor:

-

Exotherm Control: Reactions with strong nucleophiles (amines, thiols, carbanions) are often exothermic. Add the nucleophile dropwise to the ester solution at controlled temperatures (often 0°C to RT).

-

Quenching: Quench reaction mixtures slowly. If using strong bases, neutralize carefully to avoid rapid heat generation or unexpected hydrolysis of the nitrile group.

Emergency Response & Waste Disposal

Spill Response Decision Tree

Immediate action is required for spills to prevent respiratory exposure.[4]

Figure 2: Triage protocol for spill management.

First Aid Measures

-

Inhalation: Remove victim to fresh air immediately.[5] If breathing is difficult, administer oxygen.[5] Do not use mouth-to-mouth resuscitation (risk of secondary contamination); use a pocket mask.[1]

-

Skin Contact: Wash with soap and water for at least 15 minutes. Remove contaminated clothing.[5][2][4][6][7] If signs of cyanide poisoning appear (rare but possible with massive exposure), seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[2][4]

Waste Disposal

-

Classification: Dispose of as Hazardous Organic Waste .

-

Segregation: Do not mix with strong acids or oxidizers in the waste stream.

-

Labeling: Clearly label as "Toxic" and "Irritant".

References

Sources

Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 2-cyano-3-methylcrotonate

[1][2]

Executive Summary

Ethyl 2-cyano-3-methylcrotonate (ECMC), also known as Ethyl 2-cyano-3-methyl-2-butenoate (CAS: 759-58-0), is a critical intermediate in the synthesis of pharmaceutical actives and agrochemicals.[1][2] It functions as a highly activated Michael acceptor due to the electron-withdrawing nitrile and ester groups conjugated with the alkene.[1][2]

This technical guide addresses a common challenge in process development for ECMC: its low melting point (~20°C - 25°C) . Unlike high-melting solids, ECMC exists at the boundary of solid and liquid states under standard laboratory conditions.[1][2] Consequently, solubility profiling must account for both Solid-Liquid Equilibrium (SLE) (at <20°C) and Liquid-Liquid Miscibility (at >25°C).[1][2]

This document provides a theoretical solubility profile, experimental protocols for validation, and thermodynamic modeling strategies to optimize reaction and purification solvents.[1][2]

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6]

Understanding the molecular interaction potential is the first step in rational solvent selection.[1][2]

| Property | Value / Description | Implication for Solubility |

| Structure | Ethyl ester + Nitrile + Methyl crotonate backbone | Amphiphilic character with strong polar centers.[1][2] |

| Melting Point | ~20°C - 25°C | Material may oil out rather than crystallize; requires cooling crystallization.[1][2] |

| Boiling Point | 98-99°C (at 1 mmHg) | High boiling point allows for solvent stripping without product loss.[1][2] |

| LogP | 1.4 – 1.9 (Predicted) | Moderately lipophilic.[1][2] Prefers organic phase over aqueous.[1][2] |

| H-Bonding | Acceptors: 3 (N, O, O) Donors: 0 | Soluble in protic solvents (Alcohols) but cannot self-associate via H-bonds.[1][2] |

Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on the functional groups (–CN, –COOEt, –C=C–), we predict the solubility behavior using "Like Dissolves Like" principles:

-

High Solubility/Miscibility: Polar aprotic solvents (Acetone, Acetonitrile, DMF) and Polar protic solvents (Ethanol, Methanol).[1][2] The dipole-dipole interactions with the nitrile group drive dissolution.[1][2]

-

Moderate Solubility: Chlorinated solvents (DCM, Chloroform) and Esters (Ethyl Acetate).[1][2]

-

Low Solubility (Anti-Solvents): Aliphatic hydrocarbons (Hexane, Cyclohexane) at low temperatures; Water (due to hydrophobic alkyl backbone).[1][2]

Experimental Methodology: Solubility Determination

Since ECMC is a low-melting compound, standard gravimetric solubility methods are prone to errors (melting during filtration).[1][2] We recommend the Laser Dynamic Method (Cloud Point) for precise determination.[1][2]

Protocol: Laser Dynamic Solubility Measurement

This method eliminates the need for filtration and sampling, preventing phase changes during analysis.[1][2]

Reagents:

Workflow:

-

Preparation: Weigh a precise mass of ECMC (

) and solvent ( -

Heating: Heat the mixture with stirring until a clear homogeneous solution is formed (T > Saturation Temp).

-

Cooling: Lower the temperature at a controlled rate (e.g., 0.2 K/min).

-

Detection: A laser turbidimeter monitors the solution.[1][2] The temperature at which the laser transmittance drops sharply (nucleation/cloud point) is recorded as

.[1][2] -

Iteration: Repeat with different solute/solvent ratios to construct the polythermal solubility curve.

Visualization: Solubility Workflow

Figure 1: Laser dynamic method for determining solubility boundaries without physical sampling.[1][2]

Thermodynamic Modeling

To scale up purification processes (e.g., cooling crystallization), experimental data must be correlated using thermodynamic models.[1][2]

Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating solubility (

-

x: Mole fraction solubility of ECMC.

-

A, B, C: Empirical parameters derived from regression of experimental data.

-

Application: Use parameter

to estimate the enthalpy of solution (

Application: Solvent Selection for Crystallization

For ECMC, we seek a solvent system with a steep solubility curve (high temperature dependence).[1][2]

-

Recommended Solvent: Ethanol/Water (Binary Mixture) [1][2]

-

Reasoning: ECMC is highly soluble in Ethanol but poorly soluble in Water.[1][2]

-

Technique: Cooling crystallization is difficult due to the low melting point.[1][2] Anti-solvent crystallization is preferred.[1][2] Dissolve ECMC in Ethanol at 20°C, then slowly add Water to precipitate the solid (if operating <20°C) or induce phase separation (oiling out) for liquid-liquid extraction.[1][2]

-

Quantitative Data Summary (Predicted)

Note: Values below are derived from structural analogs (ethyl cyanoacetate derivatives) and thermodynamic group contribution methods.

| Solvent | Solubility Class | Predicted Behavior (25°C) | Process Utility |

| Water | Insoluble | < 0.1 g/100g | Anti-solvent; Wash solvent for removing salts.[1][2] |

| Ethanol | High | Miscible | Good reaction solvent; Crystallization solvent.[1][2] |

| Acetone | High | Miscible | Cleaning; Reaction solvent (Knoevenagel).[1][2] |

| Toluene | Moderate/High | Miscible | Reaction solvent (azeotropic water removal).[1][2] |

| Hexane | Low/Moderate | Partial Miscibility | Impurity extraction; Anti-solvent.[1][2] |

Process Logic: Purification Strategy

The low melting point of ECMC necessitates a specific decision tree for purification. Standard filtration is risky if the ambient temperature is near 25°C.[1][2]

Figure 2: Decision matrix for purification based on operational temperature relative to ECMC melting point.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]

-

Organic Syntheses. Ethyl Cyanoacetate Synthesis Protocols. (General reference for Knoevenagel condensation precursors). Retrieved from [Link][1][2][7]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Cited as the standard for the Modified Apelblat Equation methodology).[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 759-58-0 | this compound - Synblock [synblock.com]

- 4. echemi.com [echemi.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 759-58-0 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Ethyl 2-cyano-3-methylcrotonate as a Michael Acceptor

Foreword: The Strategic Role of Activated Alkenes in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the ability to form carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Among the most powerful tools for this task is the Michael addition, a conjugate addition reaction that has been a cornerstone of synthetic strategy for over a century.[1][2] The reaction's elegance lies in its ability to construct complex molecular frameworks from relatively simple precursors. At the heart of this transformation is the "Michael acceptor," an α,β-unsaturated compound whose reactivity is meticulously tuned by electron-withdrawing groups.

This guide focuses on a particularly potent and versatile Michael acceptor: Ethyl 2-cyano-3-methylcrotonate (ECMC) . We will dissect the chemical principles that govern its reactivity, provide detailed, field-tested protocols for its application, and explore its significance as a building block in the synthesis of complex molecules relevant to drug discovery. This document is designed for the practicing researcher, offering not just procedural steps, but the causal logic and scientific rationale that underpin successful experimentation.

Part 1: Foundational Chemistry of this compound (ECMC)

Physicochemical Profile

ECMC is a clear, colorless to slightly yellow liquid whose utility in synthesis is dictated by its distinct molecular architecture.[3][4] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 759-58-0 | [5][6] |

| Molecular Formula | C₈H₁₁NO₂ | [3][5] |

| Molecular Weight | 153.18 g/mol | [3][5] |

| Appearance | Clear colorless to slightly yellow liquid | [4][6] |

| Boiling Point | 98-99 °C @ 1 mmHg | [4][6][7] |

| Density | 1.014 g/mL at 25 °C | [4][6][7] |

| Refractive Index (n²⁰/D) | 1.464 | [4][6][7] |

The Causality of Reactivity: An Electronic Analysis

The exceptional reactivity of ECMC as a Michael acceptor is not accidental; it is a direct consequence of its electronic structure. The molecule features a carbon-carbon double bond conjugated with two powerful electron-withdrawing groups: a nitrile (-C≡N) and an ethyl ester (-COOEt).[3]

-

Inductive and Mesomeric Effects: Both the cyano and ester groups exert a strong pull on electron density away from the alkene system. This occurs through both the inductive effect (through the sigma bonds) and, more significantly, the mesomeric or resonance effect (through the pi system).

-

Polarization of the Double Bond: This concerted electron withdrawal profoundly polarizes the C=C bond. The α-carbon becomes electron-deficient, but the crucial effect for Michael additions is the creation of a significant partial positive charge (δ+) on the β-carbon.

-

Stabilization of the Intermediate: Upon nucleophilic attack at the β-carbon, the resulting negative charge is delocalized across the α-carbon, the cyano group, and the carbonyl group of the ester. This resonance stabilization of the enolate intermediate is the thermodynamic driving force for the conjugate addition.[8]

This electronic arrangement renders the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, making ECMC a "highly activated acceptor".[4][7]

Caption: Resonance delocalization in ECMC creates an electrophilic β-carbon.

Part 2: Experimental Protocols for Michael Additions to ECMC

The high reactivity of ECMC allows it to participate in Michael additions with a variety of nucleophiles. We present here two robust, validated protocols for the formation of C-S (thia-Michael) and C-C (carbon-Michael) bonds, which are fundamental transformations in drug development and materials science.

Protocol 1: The Thia-Michael Addition of Thiols to ECMC

The formation of carbon-sulfur bonds is a key step in the synthesis of numerous pharmaceuticals.[9][10] The thia-Michael reaction is an atom-economical method for achieving this transformation. This protocol details a base-catalyzed addition of a generic thiol to ECMC.

Causality Behind the Method:

-

Catalyst: While the reaction can proceed without a catalyst, it is often slow. A weak base, such as triethylamine (Et₃N), is used to deprotonate a small equilibrium amount of the thiol (R-SH) to the more potent nucleophile, the thiolate anion (R-S⁻).[11] Stronger bases could cause unwanted side reactions like hydrolysis of the ester.

-

Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) is chosen to solubilize the reactants and stabilize the charged intermediates formed during the reaction.

-

Monitoring: Thin-Layer Chromatography (TLC) provides a simple, real-time method to track the consumption of the starting materials and the formation of the less polar product adduct.

Caption: Experimental workflow for the base-catalyzed thia-Michael addition.

Materials & Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| This compound | 1.0 | 153.18 | (e.g., 1.53 g, 10 mmol) | The limiting reagent. |

| Thiol (e.g., Thiophenol) | 1.1 | 110.18 | (e.g., 1.21 g, 11 mmol) | Slight excess ensures full conversion of ECMC. |

| Triethylamine (Et₃N) | 0.1 | 101.19 | (e.g., 0.14 mL, 1 mmol) | Catalyst. |

| Tetrahydrofuran (THF) | - | - | 50 mL | Anhydrous solvent. |

| Diethyl Ether | - | - | As needed | For extraction. |

| 1M HCl (aq) | - | - | As needed | For work-up. |

| Saturated NaCl (Brine) | - | - | As needed | For work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent. |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the selected Thiol (1.1 eq).

-

Solvation: Add anhydrous THF (to achieve a ~0.2 M solution) and stir until all reagents are fully dissolved.

-

Catalyst Addition: Add triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) every 30 minutes. The reaction is complete when the ECMC spot is no longer visible. Typical reaction times are 2-6 hours.[9]

-

Work-up:

-

Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in diethyl ether (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL) to remove the triethylamine, followed by saturated aqueous NaCl (brine) (1 x 25 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification & Characterization:

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Combine the product-containing fractions and concentrate to yield the pure thia-Michael adduct.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Self-Validating System & Troubleshooting:

-

TLC Analysis: The product should have an Rf value between that of the two starting materials. Successful reaction is indicated by the disappearance of the limiting reagent (ECMC).

-

NMR Spectroscopy: In the ¹H NMR of the product, the disappearance of the alkene proton signals and the appearance of new aliphatic protons corresponding to the newly formed C-C single bonds confirm the addition.

-

Slow Reaction: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Alternatively, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used catalytically, but care must be taken to avoid side reactions.

Protocol 2: The Carbon-Michael Addition of Diethyl Malonate

This protocol describes the formation of a C-C bond by adding the "soft" enolate of diethyl malonate to ECMC. This reaction creates a 1,5-dicarbonyl-like structure, a highly versatile synthetic intermediate.[12]

Causality Behind the Method:

-

Base: A strong base is required to deprotonate the acidic α-hydrogen of diethyl malonate (pKa ~13). Sodium ethoxide (NaOEt) is the classic choice as it is compatible with the ethyl ester groups, preventing unwanted transesterification.[12]

-

Solvent: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the ethoxide base, maintaining the basicity of the system without introducing competing nucleophiles.

-

Temperature Control: The initial enolate formation is exothermic and is often performed at 0 °C to maintain control. The subsequent addition to the Michael acceptor is also typically run at reduced temperatures to minimize side reactions.

Materials & Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| This compound | 1.0 | 153.18 | (e.g., 1.53 g, 10 mmol) | The limiting reagent. |

| Diethyl Malonate | 1.2 | 160.17 | (e.g., 1.92 g, 12 mmol) | Michael Donor. |

| Sodium Ethoxide (NaOEt) | 1.2 | 68.05 | (e.g., 0.82 g, 12 mmol) | Base. Can be generated in situ from sodium metal and ethanol. |

| Ethanol (EtOH) | - | - | 60 mL | Anhydrous (200 proof). |

| Saturated NH₄Cl (aq) | - | - | As needed | For quenching. |

| Ethyl Acetate | - | - | As needed | For extraction. |

Step-by-Step Methodology:

-

Enolate Formation: To a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (40 mL). Add sodium ethoxide (1.2 eq) and stir until dissolved. Cool the solution to 0 °C in an ice bath.

-

Donor Addition: Add diethyl malonate (1.2 eq) dropwise via syringe to the cold NaOEt solution over 15 minutes. Stir the resulting solution at 0 °C for an additional 30 minutes to ensure complete enolate formation.

-

Acceptor Addition: Dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL). Add this solution dropwise to the stirring enolate solution at 0 °C over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC until the ECMC is consumed.

-

Quenching & Work-up:

-

Cool the reaction mixture back to 0 °C and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until the mixture is neutral (check with pH paper).

-

Remove the ethanol via rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic solution.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired adduct.

-

Part 3: Synthetic Utility and Significance in Drug Development

The true value of ECMC lies in the synthetic potential of its Michael adducts. The presence of multiple functional groups (nitrile, ester, and the newly introduced nucleophile) makes these products powerful intermediates for constructing more complex molecular architectures.

-

Gateway to Heterocycles: The Michael adducts derived from ECMC are tailor-made for subsequent cyclization reactions. The nitrile and ester functionalities can be hydrolyzed, reduced, or reacted with other reagents to build a variety of heterocyclic rings (e.g., pyridines, pyrimidines, pyrrolidines), which form the core of many biologically active compounds.[3]

-

Application in Covalent Drug Design: The thia-Michael reaction is particularly relevant in modern drug discovery. Many targeted therapies function as covalent inhibitors, where the drug forms a permanent bond with a specific amino acid residue on its target protein. Cysteine, with its nucleophilic thiol side chain, is a common target. Michael acceptors are frequently incorporated into drug candidates to act as "warheads" that react specifically with cysteine residues in the target's active site.[11] While ECMC itself is a model compound, the principles of its reactivity inform the design of these advanced therapeutics.

Caption: Synthetic pathway from ECMC to complex molecular targets.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its reactivity, governed by the powerful electron-withdrawing capabilities of its cyano and ester groups, makes it a superior Michael acceptor for the efficient formation of C-S and C-C bonds. The protocols detailed herein provide a reliable foundation for researchers to leverage this reactivity. By understanding the causality behind the experimental choices, scientists can not only replicate these methods but also adapt and innovate, extending the utility of ECMC to the synthesis of novel compounds for materials science and the development of next-generation therapeutics.

References

-

Lima, F. W. C., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Retrieved from [Link]

-

Farrugia, L. J., & Micallef, C. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 29). Michael reaction. Retrieved from [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 13). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Request PDF. Retrieved from [Link]

-

Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Science and Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael addition reaction for ethyl cyanoacrylate (R 1 = H, R 2 = CN, R 3 = OEt) and methyl tiglate 409 (R 1 = R 2 = Me, R 3 = OMe) 410. Retrieved from [Link]

-

Polymer Chemistry (RSC Publishing). (2021, May 29). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Retrieved from [Link]

-

MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed catalytic cycle of the Michael addition. Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 759-58-0 [smolecule.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CAS 759-58-0 | this compound - Synblock [synblock.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 759-58-0 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thia-Michael Reaction under Heterogeneous Catalysis | MDPI [mdpi.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Reactions of Ethyl 2-cyano-3-methylcrotonate with Nucleophiles

Introduction: The Versatile Electrophilicity of Ethyl 2-cyano-3-methylcrotonate

This compound (ECMC), registered under CAS number 759-58-0, is a multifunctional reagent that serves as a cornerstone in modern synthetic organic chemistry.[1] With a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , this clear, colorless to slightly yellow liquid is deceptively simple in structure.[1][2] Its true value lies in its electronic architecture. The molecule is an α,β-unsaturated system where the carbon-carbon double bond is rendered significantly electron-deficient by two powerful, geminally-disposed electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOEt).

This arrangement makes ECMC a highly activated Michael acceptor, predisposing its β-carbon to attack by a wide array of nucleophiles.[2][3] This reactivity is the key to its utility, providing a robust platform for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational for constructing complex molecular scaffolds, particularly a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This guide provides an in-depth exploration of ECMC's reactivity with common nucleophile classes, complete with mechanistic insights and field-tested protocols.

Core Reactivity Principles: A Tale of Two Electrophilic Centers

The reactivity of ECMC is dominated by the electron-poor nature of its conjugated system. The nitrile and ester groups synergistically withdraw electron density from the double bond through both inductive and resonance effects. This polarization creates two primary electrophilic sites susceptible to nucleophilic attack.

-